N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide
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Overview
Description
N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is a chemical compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazoline structure. The reaction is catalyzed by iodine and proceeds under metal- and solvent-free conditions . The reaction conditions are mild, and the product is usually obtained in high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different pyrazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which have been studied for their biological activities and potential therapeutic applications .
Scientific Research Applications
Industry: Its applications in industrial processes are limited but include its use as a chemical intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide involves its ability to scavenge free radicals and inhibit lipid peroxidation. The compound interacts with reactive oxygen species, preventing the lipid peroxidation of cell membranes and reducing oxidative damage . This mechanism is particularly relevant in the context of neuroprotection, where the compound has shown efficacy in reducing ischemia-induced neuronal damage.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone): Known for its antioxidant properties and neuroprotective effects.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazoline derivative with similar biological activities.
Uniqueness
N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a free radical scavenger and its potential neuroprotective effects make it a compound of interest in both research and therapeutic applications.
Properties
CAS No. |
96935-41-0 |
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Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-hydroxy-N-(1-methyl-2-phenylpyrazol-3-ylidene)benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-19-12-11-16(20(19)13-7-3-2-4-8-13)18-17(22)14-9-5-6-10-15(14)21/h2-12,21H,1H3 |
InChI Key |
VVOQLNPPMAXWLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3 |
Origin of Product |
United States |
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